

Check Availability & Pricing

# An In-Depth Technical Guide to the Pharmacodynamics of Cedirogant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt).[1][2] RORyt is a key transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. [3][4] Dysregulation of the IL-23/IL-17 signaling pathway is a well-established driver in the pathogenesis of several autoimmune diseases, including psoriasis.[5] Cedirogant was developed to target this pathway, offering a potential oral therapeutic option for moderate to severe chronic plaque psoriasis.[1][4]

This technical guide provides a comprehensive overview of the pharmacodynamics of **Cedirogant**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows. The development of **Cedirogant** was discontinued due to preclinical toxicology findings, and this guide will also address the available information regarding this decision.[6]

### **Mechanism of Action**

**Cedirogant** functions as an inverse agonist of RORyt. Unlike a neutral antagonist which would simply block the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. By binding to RORyt, **Cedirogant** modulates the transcriptional activity of the



receptor, leading to a downstream reduction in the expression of IL-17A and other Th17-associated cytokines.[3][6] This disruption of the IL-17/IL-23 signaling cascade is the primary mechanism through which **Cedirogant** was expected to exert its therapeutic effect in psoriasis.

## Quantitative Pharmacodynamic and Pharmacokinetic Data

The pharmacodynamic and pharmacokinetic properties of **Cedirogant** were evaluated in Phase I and Phase II clinical trials.[1][4][6] A summary of the key quantitative data is presented in the tables below.

**Table 1: Pharmacodynamic Profile of Cedirogant** 

| Parameter                        | Value                                                       | Study Population                          | Source |
|----------------------------------|-------------------------------------------------------------|-------------------------------------------|--------|
| Mechanism of Action              | RORyt Inverse<br>Agonist                                    | -                                         | [1][2] |
| Target                           | Retinoic Acid-Related<br>Orphan Receptor<br>gamma t (RORyt) | -                                         | [3]    |
| Effect                           | Inhibition of IL-17A production                             | Healthy Participants & Psoriasis Patients | [6][7] |
| IC50 (ex vivo IL-17A inhibition) | 0.56 mg/L                                                   | Healthy Participants & Psoriasis Patients | [7]    |
| Imax (ex vivo IL-17A inhibition) | 0.76                                                        | Healthy Participants & Psoriasis Patients | [7]    |

Note: Specific binding affinity data (Ki or Kd) for **Cedirogant** to the RORyt receptor is not publicly available.

## Table 2: Pharmacokinetic Profile of Cedirogant (Single and Multiple Doses)



| Parameter                                          | Value                                                                                                     | Study<br>Population                                | Dosing<br>Regimen            | Source |
|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------|----------------------------------------------------|------------------------------|--------|
| Mean Terminal<br>Half-life (t1/2)                  | 16 - 28 hours                                                                                             | Healthy Participants & Psoriasis Patients          | Single and<br>Multiple Doses | [4]    |
| Median Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours                                                                                               | Healthy Participants & Psoriasis Patients          | Single and<br>Multiple Doses | [4]    |
| Dose<br>Proportionality                            | Dose- proportional after single doses; Less than dose- proportional after multiple doses (75-375 mg q.d.) | Healthy<br>Participants &<br>Psoriasis<br>Patients | Single and<br>Multiple Doses | [4]    |
| Time to Steady<br>State                            | Within 12 days                                                                                            | Healthy Participants & Psoriasis Patients          | Multiple Doses               | [4]    |
| Accumulation<br>Ratios                             | ~1.2 to 1.8                                                                                               | Healthy<br>Participants                            | 75 - 375 mg q.d.             | [4]    |
| Food Effect                                        | Minimal                                                                                                   | Healthy<br>Participants                            | Single Dose                  | [4]    |
| Effect of Itraconazole (CYP3A4 inhibitor)          | Limited impact on exposure                                                                                | Healthy<br>Participants                            | Single Dose                  | [4]    |

### **Signaling Pathway and Experimental Workflows**





### **RORyt Signaling Pathway and Cedirogant's Point of Intervention**

The following diagram illustrates the simplified IL-23/IL-17 signaling pathway and highlights the mechanism of action of **Cedirogant**.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORyt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an allosteric binding site for RORyt inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacodynamics of Cedirogant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325134#understanding-the-pharmacodynamics-of-cedirogant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com